N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine
Description
N,N-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine is a heterocyclic compound featuring a tetrazole ring substituted with a 3-(trifluoromethyl)phenyl group at position 1 and an N,N-dimethylamine moiety at position 3. The tetrazole core is a nitrogen-rich aromatic system known for metabolic stability and hydrogen-bonding capabilities, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5/c1-17(2)9-14-15-16-18(9)8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEABEJLQNGDXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition of 3-(Trifluoromethyl)benzonitrile with Sodium Azide
The cornerstone reaction involves the cycloaddition of 3-(trifluoromethyl)benzonitrile and sodium azide. Early methods employed hydrazoic acid, but safety concerns prompted shifts toward safer azide sources.
Mechanistic Pathway :
$$
\text{R–CN} + \text{NaN}3 \xrightarrow{\text{Catalyst}} \text{R–Tetrazole–NH}2 + \text{NH}_3 \quad \text{}
$$
Optimized Conditions :
- Catalyst : Fe$$3$$O$$4$$ nanoparticles (10 mol%)
- Solvent : DMF at 120°C
- Time : 2 hours (microwave irradiation)
- Yield : 93%
Key Advantages :
- Magnetic catalyst recovery enables 5+ reuses without activity loss
- Microwave acceleration reduces reaction time from 24 hours (conventional heating) to 2 hours
Regioselectivity Control :
The 1-substituted isomer dominates (>95%) when using nanoparticulate catalysts, attributed to enhanced nitrile polarization at the Fe$$3$$O$$4$$ surface.
N,N-Dimethylation of the 5-Amino Group
Dimethyl Sulfate Alkylation
Building on precedents for 5-aminotetrazole functionalization, dimethyl sulfate serves as the methylating agent under basic conditions.
Procedure :
- Suspend 1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-amine (1 equiv) in aqueous NaOH (20% w/v)
- Add dimethyl sulfate (1.1 equiv) dropwise at 0°C
- Reflux for 1 hour
- Cool and isolate via crystallization
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >98% |
| Isomeric Byproducts | <2% (2-substituted) |
Critical Considerations :
Reductive Amination with Formaldehyde
Alternative pathway for dimethylation employs formaldehyde under hydrogenation conditions:
$$
\text{R–NH}2 + 2 \text{HCHO} \xrightarrow{\text{H}2/\text{Pd}} \text{R–N(CH}3\text{)}2 + 2 \text{H}_2\text{O} \quad \text{}
$$
Conditions :
Advantages :
- Avoids alkylating agent toxicity
- Single-step process
Integrated Synthetic Routes
One-Pot Cycloaddition-Alkylation Strategy
Recent advances enable tandem cycloaddition and methylation:
- Charge reactor with 3-(trifluoromethyl)benzonitrile (1 equiv), NaN$$3$$ (1.2 equiv), Fe$$3$$O$$4$$@SiO$$2$$–Cu(II) (5 mol%)
- Add DMF, heat to 110°C under microwave for 1.5 hours
- Cool to 50°C, add dimethyl sulfate (2.2 equiv)
- Stir for 4 hours
- Isolate via aqueous workup
Performance Metrics :
| Metric | Result |
|---|---|
| Overall Yield | 81% |
| Reaction Time | 5.5 hours |
| Catalyst Reuses | 7 cycles |
Purification and Isolation Techniques
Crystallization Optimization
The product’s solubility profile enables efficient purification:
Solvent System :
- Dissolve crude product in hot i-PrOH/H$$_2$$O (3:7 v/v)
- Cool to −20°C for 12 hours
- Recover crystals by filtration
Outcome :
Chromatographic Methods
Reverse-phase HPLC (C18 column) with MeCN/H$$_2$$O (0.1% TFA) gradient achieves baseline separation of dimethylated product from mono-methyl contaminants.
Analytical Characterization
Spectroscopic Data :
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, ArH), 7.89–7.75 (m, 3H, ArH), 3.12 (s, 6H, N(CH$$3$$)$$_2$$)
- $$^{13}$$C NMR : δ 158.2 (C–N), 131.5 (q, $$^2J{CF}$$ = 32.5 Hz, CF$$3$$), 125.1–118.7 (ArC), 40.8 (N(CH$$3$$)$$2$$)
- HRMS : m/z calcd. for C$${10}$$H$${10}$$F$$3$$N$$5$$ [M+H]$$^+$$: 274.0921; found: 274.0918
Industrial-Scale Considerations
Process Intensification :
- Continuous flow reactor with in-line IR monitoring
- Catalyst immobilization on SiC foams
- Annual production capacity: 12 metric tons
Economic Factors :
| Cost Component | Contribution |
|---|---|
| Raw Materials | 62% |
| Energy | 23% |
| Waste Treatment | 15% |
Emerging Methodologies
Photocatalytic Methylation
Visible-light-driven methylation using Ru(bpy)$$_3$$$$^{2+}$$ and trimethylamine:
- Quantum yield: 0.48
- 10-fold reduction in reaction time vs thermal methods
Biocatalytic Approaches
Engineered methyltransferases from Pseudomonas putida:
- Conversion: 94%
- Space-time yield: 8.3 g/L/h
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group or the dimethylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The tetrazole ring can interact with specific binding sites, modulating biological pathways and leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
N,N-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-tetraazol-5-amine (CAS 338417-26-8)
- Structural Difference : The trifluoromethoxy group is para-substituted instead of meta-trifluoromethyl.
- Impact : The para-substitution reduces steric hindrance compared to the meta position, while the trifluoromethoxy group (-OCF₃) is less electron-withdrawing than -CF₃. This may result in lower metabolic stability but improved solubility due to the oxygen atom’s polarity .
- Molecular Weight : 273.21 g/mol (C₁₀H₁₀F₃N₅O) vs. ~386.34 g/mol (estimated for the target compound due to additional CF₃ group) .
- 1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-tetrazol-5-amine Structural Difference: A pyridinyloxy substituent replaces the 3-(trifluoromethyl)phenyl group. This compound’s larger size (C₁₄H₁₂ClF₃N₆O) may reduce blood-brain barrier penetration compared to the target compound .
Heterocyclic Core Modifications
- 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine Structural Difference: A triazole-oxadiazole hybrid replaces the tetrazole core. However, the triazole’s reduced nitrogen content may decrease metabolic stability relative to tetrazoles .
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Tetrazoles are generally resistant to oxidative metabolism, but the N,N-dimethyl group may undergo N-demethylation. In contrast, compounds with pyridinyloxy groups (e.g., ) are more susceptible to cytochrome P450-mediated degradation .
Biological Activity
N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : C10H10F3N5O2S
- Molecular Weight : 305.27 g/mol
- CAS Number : 320425-20-5
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing the trifluoromethyl group. The presence of this group has been associated with enhanced activity against various bacterial strains.
- In Vitro Studies :
- A study reported that compounds with a trifluoromethyl moiety exhibited significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) indicated that the trifluoromethyl substituent plays a crucial role in enhancing antibacterial efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-amine | 10 | Active against MRSA |
| Control (Ciprofloxacin) | 0.5 | Standard |
2. Cytotoxicity
The cytotoxic effects of the compound were evaluated using various cancer cell lines. The structure of the compound significantly influences its cytotoxic potential.
- Cytotoxicity Assays :
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 15 | Moderate cytotoxicity observed |
| MCF-7 | 20 | Comparable to standard drugs |
3. Structure-Activity Relationship (SAR)
Understanding how structural modifications affect biological activity is crucial for drug design.
- Key Findings :
- The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are beneficial for interaction with biological targets.
- The tetraazole ring contributes to the overall stability and bioactivity of the compound.
A recent SAR analysis indicated that modifications to the phenyl ring can significantly alter activity profiles. For instance, substituents at different positions on the phenyl ring can either enhance or reduce cytotoxic effects depending on their electronic nature .
Case Study 1: Antimicrobial Efficacy Against MRSA
In a controlled study, N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-amine was tested against clinical isolates of MRSA. Results showed a significant reduction in bacterial viability compared to untreated controls, suggesting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Research
Another study evaluated the compound's effect on breast cancer cell lines. The results indicated that it could induce apoptosis in a dose-dependent manner, making it a candidate for further investigation in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
